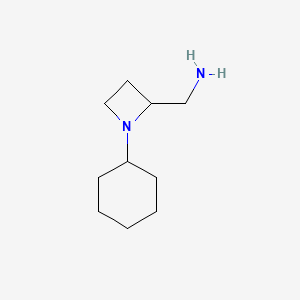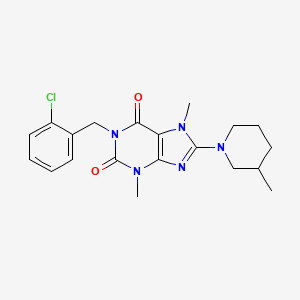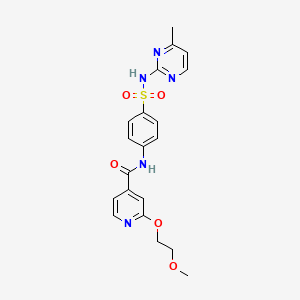
(1-Cyclohexylazetidin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclohexylazetidin-2-yl)methanamine, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I. It is a synthetic compound that was first synthesized in 2012 and has since gained attention for its potential use in cancer treatment.
Mecanismo De Acción
(1-Cyclohexylazetidin-2-yl)methanamine selectively targets RNA polymerase I by binding to a specific pocket in the enzyme. This binding leads to the stabilization of an inactive conformation of the enzyme, preventing the synthesis of rRNA. This inhibition of ribosome biogenesis leads to the activation of DNA damage response pathways, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage response pathways, leading to the activation of p53 and the induction of apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1-Cyclohexylazetidin-2-yl)methanamine is its selectivity for RNA polymerase I, which makes it a promising candidate for cancer treatment. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical trials. In addition, the synthesis of this compound is complex and requires specialized equipment and chemicals, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on (1-Cyclohexylazetidin-2-yl)methanamine. One area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Another area of research is the development of more potent and selective inhibitors of RNA polymerase I. In addition, the combination of this compound with other chemotherapeutic agents is an area of active research. Finally, the potential use of this compound in combination with immunotherapy is an area of emerging interest.
Métodos De Síntesis
The synthesis of (1-Cyclohexylazetidin-2-yl)methanamine involves a series of steps that require specialized equipment and chemicals. The starting material for the synthesis is cyclohexylamine, which is reacted with ethyl chloroformate to form N-ethylcyclohexylcarbamate. This intermediate is then treated with sodium azide to form the azide derivative, which is reduced with palladium on carbon to form this compound. The final product is purified using column chromatography and characterized using spectroscopic techniques.
Aplicaciones Científicas De Investigación
(1-Cyclohexylazetidin-2-yl)methanamine has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to the inhibition of ribosome biogenesis and the induction of DNA damage response pathways, ultimately resulting in apoptosis of cancer cells. This compound has been shown to be effective against a variety of cancer types, including breast, ovarian, and hematological malignancies.
Propiedades
IUPAC Name |
(1-cyclohexylazetidin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-8-10-6-7-12(10)9-4-2-1-3-5-9/h9-10H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKIBQJUVGCHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone](/img/structure/B2642507.png)
![5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2642508.png)
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2642511.png)
![1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642513.png)
![2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2642516.png)


![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2642521.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B2642524.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2642530.png)